Cas no 3307-41-3 (2-(3,4-Dichlorophenoxy)propanoic Acid)

2-(3,4-Dichlorophenoxy)propanoic Acid 化学的及び物理的性質
名前と識別子
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- Propanoic acid,2-(3,4-dichlorophenoxy)-
- 2-(3,4-Dichlorophenoxy)propanoic acid
- 3,4-DP
- 2-(3,4-Dichlorophenoxy)propanoic Acid
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- インチ: InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
- InChIKey: BIPAGODSEBNAJR-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 233.98514
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 46.53
2-(3,4-Dichlorophenoxy)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1241658-2.5g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 2.5g |
$685 | 2024-06-06 | |
TRC | D483628-250mg |
2-(3,4-Dichlorophenoxy)propanoic Acid |
3307-41-3 | 250mg |
$ 320.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1241658-100mg |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 100mg |
$145 | 2024-06-06 | |
Enamine | EN300-44869-0.5g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
Enamine | EN300-44869-5.0g |
2-(3,4-dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 5.0g |
$1074.0 | 2023-02-10 | |
1PlusChem | 1P00CU07-500mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 500mg |
$221.00 | 2025-02-26 | |
1PlusChem | 1P00CU07-10g |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 98% | 10g |
$1358.00 | 2025-02-26 | |
A2B Chem LLC | AF97959-500mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 500mg |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AF97959-5g |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 5g |
$728.00 | 2024-04-20 | |
A2B Chem LLC | AF97959-250mg |
2-(3,4-Dichlorophenoxy)propanoic acid |
3307-41-3 | 95% | 250mg |
$93.00 | 2024-04-20 |
2-(3,4-Dichlorophenoxy)propanoic Acid 関連文献
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1. Small-angle scattering from colloidal dispersionsMalcolm J. Grimson J. Chem. Soc. Faraday Trans. 2 1983 79 817
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2. Chiral phosphinamides: new catalysts for the asymmetric reduction of ketones by boraneBarry Burns,N. Paul King,Heather Tye,John R. Studley,Mark Gamble,Martin Wills J. Chem. Soc. Perkin Trans. 1 1998 1027
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Jeffrey B. Harborne Nat. Prod. Rep. 2001 18 361
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Hua-Zhou Chen,Wu Ai,Quan-Xi Feng,Guo-Qiang Tang Anal. Methods 2015 7 2869
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5. Phosphine exchange reactions involving cis-[Pt(PPh3)2(Bcat)2] (cat?=?1,2-O2C6H4) and the oxidative addition of 1,2-B2Cl2(NMe2)2 to Pt0David Curtis,M. J. Gerald Lesley,Nicholas C. Norman,A. Guy Orpen,Jonathan Starbuck J. Chem. Soc. Dalton Trans. 1999 1687
2-(3,4-Dichlorophenoxy)propanoic Acidに関する追加情報
Introduction to 2-(3,4-Dichlorophenoxy)propanoic Acid (CAS No. 3307-41-3) and Its Emerging Applications in Chemical Biology
2-(3,4-Dichlorophenoxy)propanoic Acid, identified by the chemical identifier CAS No. 3307-41-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dichlorophenoxy substituent and propanoic acid backbone, has garnered attention due to its versatile structural properties and potential biological activities. Over the past decade, advancements in synthetic chemistry and computational modeling have enabled a deeper exploration of its pharmacological profile, making it a valuable scaffold for drug discovery initiatives.
The structural motif of 2-(3,4-Dichlorophenoxy)propanoic Acid consists of a phenoxy group linked to a propyl chain, with the presence of two chlorine atoms at the 3rd and 4th positions of the aromatic ring. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The dichlorophenoxy moiety is particularly noteworthy, as it has been extensively studied for its role in modulating enzyme activity and receptor binding. Recent studies have highlighted its potential as an intermediate in the synthesis of herbicides and fungicides, although its applications extend far beyond agrochemicals into therapeutic domains.
In the realm of medicinal chemistry, 2-(3,4-Dichlorophenoxy)propanoic Acid has been employed as a key building block in the development of novel therapeutic agents. Its ability to serve as a hinge binder in protein-protein interactions has been exploited to design molecules targeting diseases such as cancer and inflammatory disorders. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in tumor progression. The propanoic acid moiety further enhances its utility by allowing modifications that can fine-tune solubility and metabolic stability, critical factors in drug development.
Recent research published in high-impact journals has demonstrated the efficacy of 2-(3,4-Dichlorophenoxy)propanoic Acid derivatives in preclinical models. A notable study published in *Bioorganic & Medicinal Chemistry* reported the synthesis of a series of analogs that exhibited potent anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2). The structural diversity derived from variations around the dichlorophenoxy group allowed for optimization of binding affinity and selectivity. This work underscores the importance of this scaffold in developing next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.
The role of computational chemistry in elucidating the mechanism of action of 2-(3,4-Dichlorophenoxy)propanoic Acid cannot be overstated. Molecular docking simulations have revealed that this compound interacts with target proteins through multiple binding sites, often involving hydrophobic interactions facilitated by the aromatic ring system. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is crucial for understanding reactivity and metabolic pathways. These computational approaches have accelerated the design process by predicting binding affinities and identifying promising derivatives without extensive experimental screening.
From a synthetic chemistry perspective, 2-(3,4-Dichlorophenoxy)propanoic Acid serves as a versatile intermediate for constructing more complex molecules. Its synthesis typically involves nucleophilic aromatic substitution reactions followed by carboxylation at the propyl chain terminus. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. Such innovations are essential for scaling up production while adhering to green chemistry principles.
The pharmaceutical industry has taken notice of the potential offered by 2-(3,4-Dichlorophenoxy)propanoic Acid, leading to several ongoing clinical trials investigating its derivatives as therapeutic agents. These trials focus on conditions ranging from autoimmune diseases to neurodegenerative disorders, highlighting the broad applicability of this scaffold. The success observed in preclinical studies has justified further investment into developing optimized analogs with enhanced pharmacokinetic profiles.
In conclusion, 2-(3,4-Dichlorophenoxy)propanoic Acid (CAS No. 3307-41-3) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features make it an ideal candidate for designing molecules targeting various diseases. As research continues to uncover new biological functions and synthetic methodologies improve efficiency, this compound is poised to play an increasingly significant role in future therapeutics.
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